4-Aminomethylene-2-(4-fluoro-phenyl)-5-propyl-2,4-dihydro-pyrazol-3-one
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Overview
Description
(4Z)-4-(AMINOMETHYLIDENE)-1-(4-FLUOROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a synthetic organic compound that belongs to the class of pyrazolones This compound is characterized by its unique structure, which includes an aminomethylidene group, a fluorophenyl group, and a propyl group attached to a dihydropyrazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-(AMINOMETHYLIDENE)-1-(4-FLUOROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the condensation of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 4-fluorobenzaldehyde with propylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazolone compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-(AMINOMETHYLIDENE)-1-(4-FLUOROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminomethylidene and fluorophenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (4Z)-4-(AMINOMETHYLIDENE)-1-(4-FLUOROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, make it a candidate for drug development and other therapeutic applications.
Medicine
In medicinal chemistry, (4Z)-4-(AMINOMETHYLIDENE)-1-(4-FLUOROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has shown promise as a lead compound for the development of new pharmaceuticals. Its potential therapeutic effects are being explored in the treatment of various diseases, including cancer and inflammatory conditions.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other materials science fields.
Mechanism of Action
The mechanism of action of (4Z)-4-(AMINOMETHYLIDENE)-1-(4-FLUOROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are still under investigation, but preliminary studies suggest that it may influence signaling pathways involved in cell proliferation and inflammation.
Comparison with Similar Compounds
Similar Compounds
(4Z)-4-(AMINOMETHYLIDENE)-1-(4-CHLOROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: Similar structure with a chlorophenyl group instead of a fluorophenyl group.
(4Z)-4-(AMINOMETHYLIDENE)-1-(4-METHOXYPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: Contains a methoxyphenyl group instead of a fluorophenyl group.
Uniqueness
The uniqueness of (4Z)-4-(AMINOMETHYLIDENE)-1-(4-FLUOROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE lies in its fluorophenyl group, which imparts distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H14FN3O |
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Molecular Weight |
247.27 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-4-methanimidoyl-5-propyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C13H14FN3O/c1-2-3-12-11(8-15)13(18)17(16-12)10-6-4-9(14)5-7-10/h4-8,15-16H,2-3H2,1H3 |
InChI Key |
AWNLBAKHFUIKPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C=N |
Origin of Product |
United States |
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